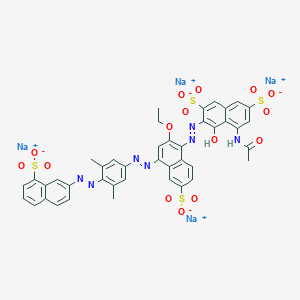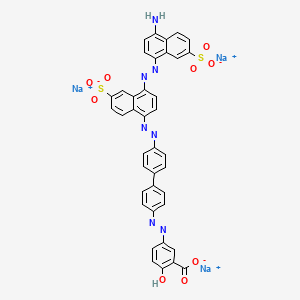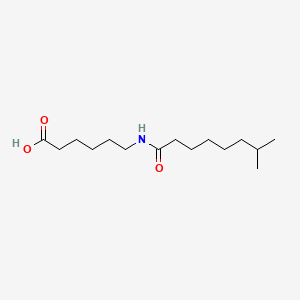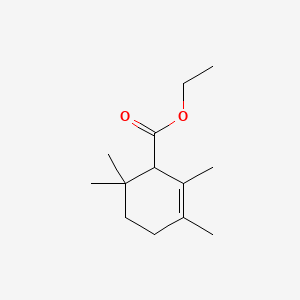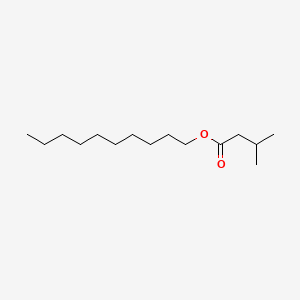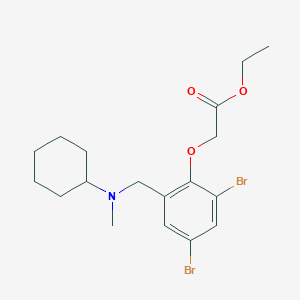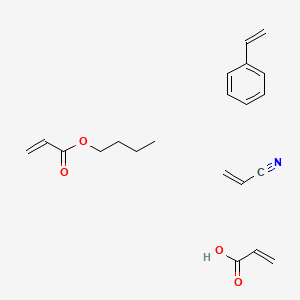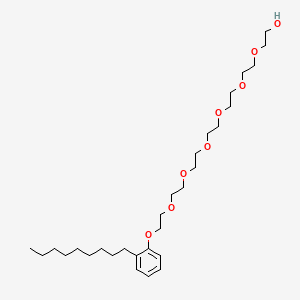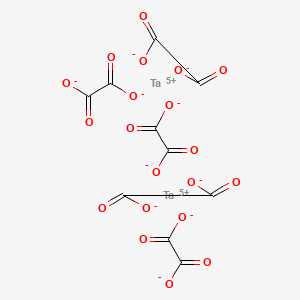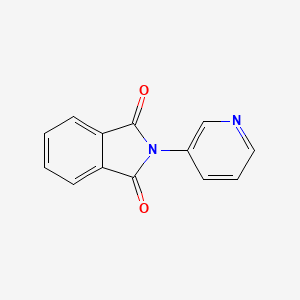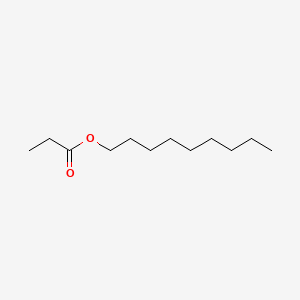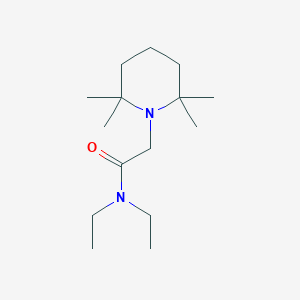
1,2-Dimethylphenanthrene
Übersicht
Beschreibung
1,2-Dimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₁₆H₁₄ . It belongs to the phenanthrene class of compounds and consists of a fused benzene ring system. The molecule contains two methyl groups attached at positions 1 and 2 on the phenanthrene backbone .
Synthesis Analysis
The synthesis of 1,2-dimethylphenanthrene involves various methods, including cyclization reactions of substituted naphthalenes or phenanthrenes. One common approach is the Friedel-Crafts alkylation of phenanthrene using methyl halides or other alkylating agents. Additionally, it can be obtained through photochemical reactions or by selective hydrogenation of other PAHs .
Molecular Structure Analysis
The molecular structure of 1,2-dimethylphenanthrene consists of three fused benzene rings. The two methyl groups are positioned at the 1 and 2 positions on the central phenanthrene ring. The compound exhibits planarity due to the conjugated π-electron system, which contributes to its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
1,2-Dimethylphenanthrene, a derivative of the phenanthrene molecule, has been a subject of interest in synthetic organic chemistry. For instance, Jung and Koreeda (1989) demonstrated an efficient synthesis method for 1,4-dimethylphenanthrene, a close relative of 1,2-dimethylphenanthrene, using a furan/dimethyl-1-naphthyne cycloaddition reaction followed by direct deoxygenation (Kee-Yong Jung & M. Koreeda, 1989). Similarly, Nasipuri and Dalal (1975) reported the synthesis of 1-isopropyl-2,8-dimethylphenanthrene, showcasing the versatility of the phenanthrene structure in accommodating various substituents (D. Nasipuri & I. Dalal, 1975).
Analytical and Physical Chemistry
The study of dimethylphenanthrene isomers, including 1,2-dimethylphenanthrene, extends to analytical chemistry and physical properties exploration. Garrigues et al. (1989) investigated the retention behavior of various dimethylphenanthrene isomers in reversed-phase liquid chromatography, highlighting the molecular shape influence on their chromatographic properties (P. Garrigues et al., 1989). Fisher et al. (1996) explored the use of Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR) for analyzing complex mixtures of dimethylphenanthrenes, demonstrating its utility in distinguishing isomers (S. Fisher et al., 1996).
Environmental and Ecotoxicology Studies
The derivatives of dimethylphenanthrene, such as 1,2-dimethylphenanthrene, have been investigated in environmental and ecotoxicological contexts. Rhodes et al. (2005) used the Japanese medaka assay to study the effects of dimethylated polycyclic aromatic hydrocarbons (PAHs) like 3,6-dimethylphenanthrene on embryonic development, shedding light on the biological impacts of these compounds (S. Rhodes et al., 2005).
Source Apportionment in Environmental Samples
Benner et al. (1995) utilized the relative concentrations of dimethylphenanthrene isomers to differentiate between residential wood combustion and motor vehicle emissions in environmental samples, demonstrating the utility of these compounds in source apportionment studies (B. Benner et al., 1995).
Eigenschaften
IUPAC Name |
1,2-dimethylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-9-16-14(12(11)2)10-8-13-5-3-4-6-15(13)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWRLTWCQYWZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C3=CC=CC=C3C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942429 | |
| Record name | 1,2-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylphenanthrene | |
CAS RN |
20291-72-9 | |
| Record name | Phenanthrene, 1,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30942429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



